molecular formula C16H9Cl3N2O2 B3037227 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-31-5

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3037227
CAS No.: 477712-31-5
M. Wt: 367.6 g/mol
InChI Key: FLKAZVJYCZPURB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl groups at positions 1 and 5, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate chlorophenyl hydrazines with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and aldehydes, depending on the specific reaction and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with chlorophenyl substitutions, such as:

  • 1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea
  • 1-(3,4-dichlorophenyl)pyrrolidine

Uniqueness

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorophenyl groups and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-2-1-3-11(7-10)21-15(8-14(20-21)16(22)23)9-4-5-12(18)13(19)6-9/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKAZVJYCZPURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152728
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477712-31-5
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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